

The Structural Elucidation of D-Ribopyranosylamine: A Technical Guide

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Compound of Interest

Compound Name: *D-Ribopyranosylamine*

Cat. No.: *B15545906*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure of **D-Ribopyranosylamine**, a crucial amino sugar derivative of D-ribose. Understanding its three-dimensional conformation and chemical properties is fundamental for its application in various research and development contexts, including the synthesis of nucleoside analogs and other bioactive molecules.

Core Structure and Conformational Analysis

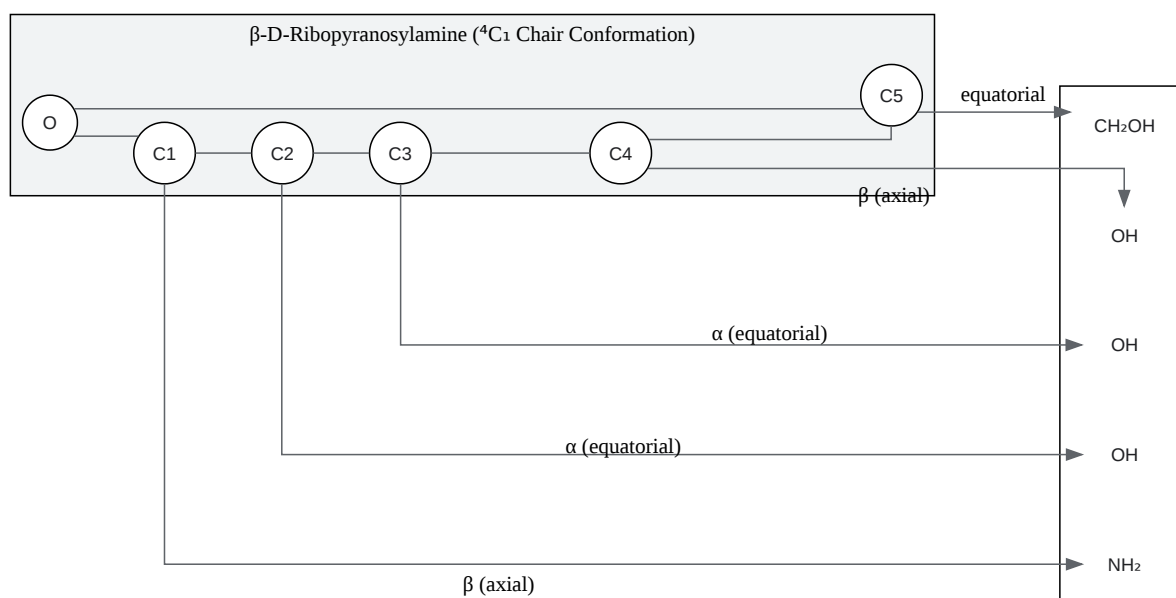
D-Ribopyranosylamine is a monosaccharide derivative with the chemical formula $C_5H_{11}NO_4$. It is formed by the replacement of the anomeric hydroxyl group of D-ribose with an amino group. The pyranose form indicates a six-membered ring structure, analogous to pyran, consisting of five carbon atoms and one oxygen atom.

The stereochemistry of **D-Ribopyranosylamine** is of paramount importance. The "D" designation refers to the configuration at the stereocenter furthest from the anomeric carbon (C4), which is analogous to that of D-glyceraldehyde. The orientation of the amino group at the anomeric carbon (C1) determines whether the anomer is α or β .

Crystallographic studies have provided definitive evidence for the structure of the β -anomer of **D-Ribopyranosylamine**.^{[1][2]} Single-crystal X-ray diffraction analysis has revealed that β -**D-Ribopyranosylamine** exists in a chair conformation, specifically the 4C_1 conformation.^[1] This conformation is characterized by the C4 and C1 atoms being on opposite sides of the plane

defined by C2, C3, C5, and the ring oxygen. The stability of the 4C_1 conformation is supported by the dihedral angles observed in the crystal structure.[1]

Furthermore, the structure is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. These interactions, of the types O-H...O, N-H...O, and C-H...O, create interconnected chains within the crystal lattice.[1]



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Caption: 2D representation of the β -D-Ribopyranosylamine structure in the 4C_1 chair conformation.

Physicochemical Properties

A summary of the key physicochemical properties of **D-Ribopyranosylamine** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO ₄	[3]
Molecular Weight	149.15 g/mol	N/A
Melting Point	142-145°C	[4]
Form	Solid	[4]
Color	White to Off-White	[4]
Solubility	DMSO (Slightly), Water (Slightly)	[4]
Storage	Hygroscopic, -20°C Freezer, Under Inert Atmosphere	[4]

Experimental Protocols

The primary method for the synthesis and characterization of **D-Ribopyranosylamine** involves the reaction of D-ribose with ammonia, followed by purification and structural analysis.

Synthesis of β -D-Ribopyranosylamine

Principle: This synthesis is based on the direct reaction of D-ribose with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic anomeric carbon of the cyclic hemiacetal form of D-ribose, leading to the formation of the glycosylamine.

Materials:

- D-ribose
- Ammonia (aqueous or gaseous)
- Solvent (e.g., water, methanol)

- Purification reagents (e.g., recrystallization solvents)

Procedure (General Outline):

- Dissolve D-ribose in a suitable solvent.
- Introduce ammonia to the solution. The reaction conditions (temperature, pressure, reaction time) may vary. One documented method involves the direct reaction of D-ribose with ammonia.^[1]
- Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization to obtain crystalline β -**D-Ribopyranosylamine**.

Structural Characterization

Single-Crystal X-ray Diffraction:

- Grow single crystals of the purified **D-Ribopyranosylamine** suitable for X-ray diffraction.
- Mount a crystal on a goniometer head.
- Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo K α).
- Process the collected data to determine the unit cell dimensions and space group.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.^[1]

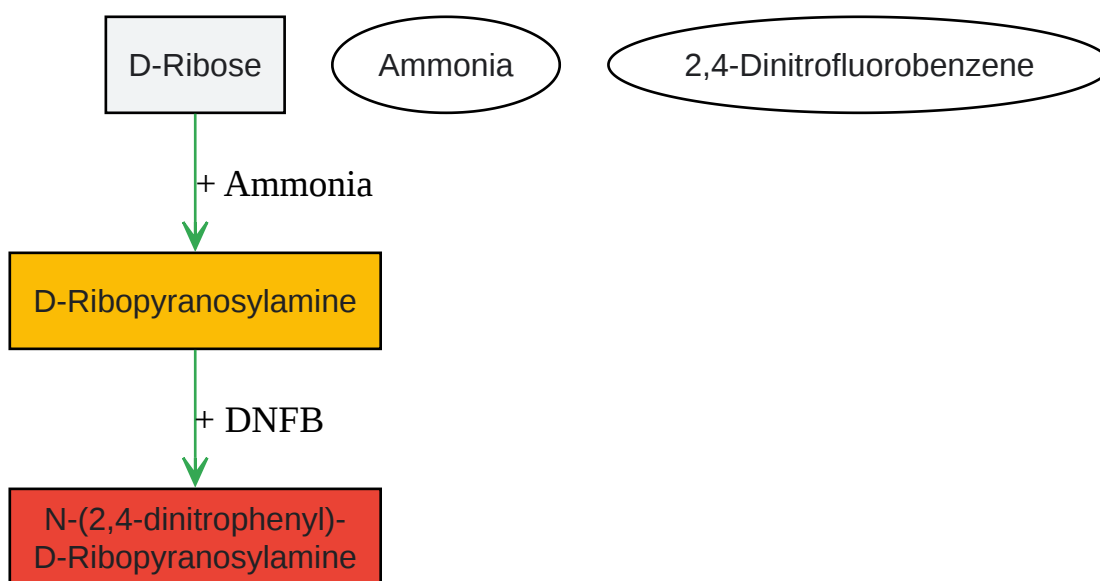
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

- The ^1H NMR parameters can be used to confirm the $^4\text{C}_1$ conformation in solution.[5]
- Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete assignment of all proton and carbon signals and to further confirm the structure. The structures of derivatized ribosylamines have been confirmed using NMR spectroscopy. [6][7]

Logical Relationships in Synthesis and Derivatization

The synthesis of **D-Ribopyranosylamine** from D-ribose is a key step that enables further chemical modifications. For instance, the primary amine group of **D-Ribopyranosylamine** can be derivatized to introduce various functionalities, as demonstrated by the synthesis of N-(2,4-dinitrophenyl) derivatives.[6][7]



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Caption: Reaction pathway from D-Ribose to a derivatized **D-Ribopyranosylamine**.

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